6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a research chemical with the molecular formula C10H12IN and a molecular weight of 273.11 g/mol . This compound is primarily used in various research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is utilized in several scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving biological pathways and molecular interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antiviral properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various biochemical reactions, influencing the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound
Uniqueness: The presence of the iodine atom in 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique reactivity and properties, making it valuable for specific research applications that require iodinated compounds .
Properties
IUPAC Name |
6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPYANNBCRPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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